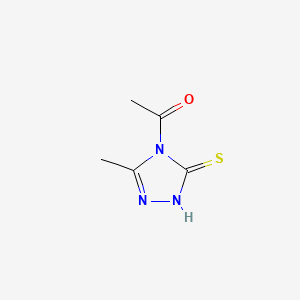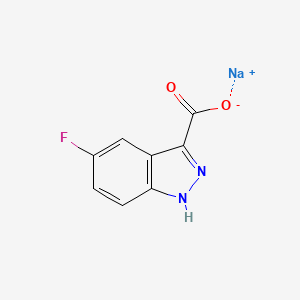
Hydrocortisone phosphate triethylamine
Vue d'ensemble
Description
Le phosphate de l’hydrocortisone, triéthylamine est un corticostéroïde synthétique. Il est un dérivé de l’hydrocortisone, qui est une hormone glucocorticoïde produite par le cortex surrénalien. Ce composé est souvent utilisé dans les applications pharmaceutiques en raison de ses propriétés anti-inflammatoires et immunosuppressives .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le phosphate de l’hydrocortisone, triéthylamine peut être synthétisé par la réaction de l’hydrocortisone avec l’acide phosphorique et la triéthylamine. Le procédé implique l’estérification de l’hydrocortisone avec l’acide phosphorique, suivie de la neutralisation avec la triéthylamine pour former le sel de triéthylamine .
Méthodes de production industrielle
Dans les milieux industriels, la production du phosphate de l’hydrocortisone, triéthylamine implique des procédés d’estérification et de neutralisation à grande échelle. La réaction est généralement réalisée dans un environnement contrôlé pour garantir la pureté et le rendement du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le phosphate de l’hydrocortisone, triéthylamine subit diverses réactions chimiques, notamment:
Oxydation: Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène. Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction: Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène. Les agents réducteurs courants comprennent le borohydrure de sodium et l’hydrure de lithium et d’aluminium.
Substitution: Cette réaction implique le remplacement d’un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation: Permanganate de potassium, peroxyde d’hydrogène.
Réduction: Borohydrure de sodium, hydrure de lithium et d’aluminium.
Substitution: Halogènes, nucléophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des dérivés de l’hydrocortisone avec des groupes fonctionnels supplémentaires contenant de l’oxygène, tandis que la réduction peut produire des dérivés de l’hydrocortisone avec moins de groupes fonctionnels contenant de l’oxygène .
Applications de la recherche scientifique
Le phosphate de l’hydrocortisone, triéthylamine a une large gamme d’applications de recherche scientifique, notamment:
Applications De Recherche Scientifique
Hydrocortisone phosphate triethylamine has a wide range of scientific research applications, including:
Mécanisme D'action
Le phosphate de l’hydrocortisone, triéthylamine exerce ses effets en se liant au récepteur cytosolique des glucocorticoïdes. Après la liaison, le complexe récepteur-ligand se transloque dans le noyau cellulaire, où il se lie aux éléments de réponse aux glucocorticoïdes dans la région du promoteur des gènes cibles. Cette liaison régule la transcription des gènes impliqués dans les réponses inflammatoires et immunitaires .
Comparaison Avec Des Composés Similaires
Composés similaires
Hydrocortisone: Le composé parent du phosphate de l’hydrocortisone, triéthylamine, utilisé à des fins anti-inflammatoires et immunosuppressives similaires.
Hémisuccinate d’hydrocortisone: Un ester hydrosoluble de l’hydrocortisone, utilisé pour une action rapide en cas d’urgence.
Valérate d’hydrocortisone: Un ester lipophyle de l’hydrocortisone, utilisé pour les applications topiques.
Unicité
Le phosphate de l’hydrocortisone, triéthylamine est unique en raison de sa combinaison d’hydrocortisone avec l’acide phosphorique et la triéthylamine, ce qui améliore sa solubilité et sa stabilité. Cela le rend particulièrement utile dans les formulations pharmaceutiques où ces propriétés sont souhaitées .
Propriétés
IUPAC Name |
N,N-diethylethanamine;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31O8P.C6H15N/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;1-4-7(5-2)6-3/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H2,26,27,28);4-6H2,1-3H3/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOLETVLSIWCFR-WDCKKOMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COP(=O)(O)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COP(=O)(O)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122764-80-1 | |
| Record name | Hydrocortisone phosphate triethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122764801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYDROCORTISONE PHOSPHATE TRIETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW76E0940U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





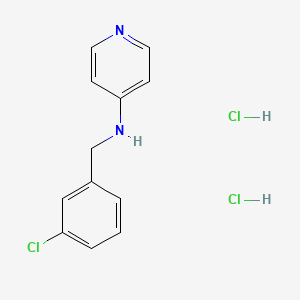
![1-[2-[2-[2-[bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol](/img/structure/B586728.png)
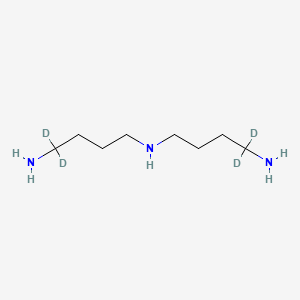
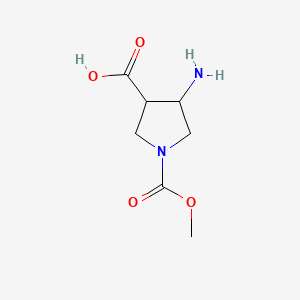
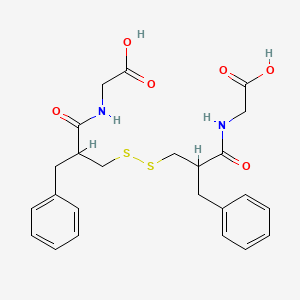
![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid](/img/structure/B586736.png)
